molecular formula C22H29N5O2 B2749626 1-benzyl-7-isopropyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105245-62-2

1-benzyl-7-isopropyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2749626
CAS No.: 1105245-62-2
M. Wt: 395.507
InChI Key: JYVFGCOQGSVKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-7-isopropyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Potential

A study conducted by Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydro-purine-2,6-dione to investigate their potential as ligands for the 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research aimed at discovering compounds with psychotropic activities, such as antidepressant and anxiolytic properties. The study found that certain derivatives, particularly a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, demonstrated significant antidepressant-like effects and anxiolytic-like activity in mice. This suggests that modifications to the purine-2,6-dione structure, including the type discussed, could lead to the development of new psychiatric drugs with enhanced efficacy and specificity for serotonin receptor subtypes (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Zygmunt et al. (2015) explored the analgesic and anti-inflammatory effects of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, focusing on those with terminal carboxylic, ester, or amide moieties. Their findings revealed significant analgesic activity in vivo, suggesting that derivatives of purine-2,6-dione, as the compound , could serve as a basis for developing new classes of pain relief and anti-inflammatory medications. This study indicates that further investigation into similar compounds could uncover valuable therapeutic agents for managing pain and inflammation (Zygmunt et al., 2015).

Adenosine Receptor Antagonism

Another study by Priego et al. (2002) focused on derivatives of pyrido[2,1-f]purine-2,4-diones, examining their affinities for human adenosine receptors. The research aimed to identify potent adenosine receptor antagonists, particularly against the A3 subtype. Compounds with structures similar to the one mentioned showed significant antagonist activity, highlighting their potential in treating conditions such as inflammatory and autoimmune diseases, cancer, and neurological disorders where adenosine plays a key role. This suggests that derivatives of the purine dione under discussion could be valuable in developing new treatments for such conditions (Priego et al., 2002).

Properties

IUPAC Name

1-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-15(2)27-18-19(23-21(27)25-12-10-16(3)11-13-25)24(4)22(29)26(20(18)28)14-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVFGCOQGSVKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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